molecular formula C18H19FN2O2 B2945020 2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1797021-42-1

2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No.: B2945020
CAS No.: 1797021-42-1
M. Wt: 314.36
InChI Key: HFRXXHNEYVRKQD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a synthetic organic compound that features a fluorine atom, a methoxypyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxypyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a methoxy-substituted pyrrolidine precursor under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with Benzamide: The final step involves coupling the fluorinated methoxypyrrolidine derivative with a benzamide precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the methoxypyrrolidine ring contributes to its binding affinity and specificity. The benzamide group is crucial for the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
  • 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino]methyl}benzoic acid

Uniqueness

2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is unique due to its specific combination of a fluorine atom, a methoxypyrrolidine ring, and a benzamide group. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-15-10-11-21(12-15)14-8-6-13(7-9-14)20-18(22)16-4-2-3-5-17(16)19/h2-9,15H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXXHNEYVRKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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